molecular formula C14H20BrNO2 B1487489 N,N-Diisopropyl 4-bromo-3-methoxybenzamide CAS No. 1072944-37-6

N,N-Diisopropyl 4-bromo-3-methoxybenzamide

Cat. No. B1487489
M. Wt: 314.22 g/mol
InChI Key: DPCIPPDPHWMFOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,N-Diisopropyl 4-bromo-3-methoxybenzamide” is a chemical compound with the CAS Number: 1072944-37-6 . It has a molecular weight of 314.22 and a molecular formula of C14H20BrNO2 . The compound is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20BrNO2/c1-9(2)16(10(3)4)14(17)11-6-7-12(15)13(8-11)18-5/h6-10H,1-5H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm^3, a boiling point of 405.3±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 65.7±3.0 kJ/mol and a flash point of 198.9±25.9 °C .

Scientific Research Applications

Applications in Organic Synthesis

Role in Chemical Activation and Reaction Mechanisms

N-methoxybenzamides are central to various catalytic processes, including Rh(III)-catalyzed oxidative olefination and annulations. These compounds act as substrates in C-H activation and facilitate the formation of pharmacologically relevant structures, highlighting their utility in enhancing reaction efficiency and selectivity (Rakshit et al., 2011) (Xu et al., 2018).

Molecular Structure and Intermolecular Interactions

Studies on compounds like N-3-hydroxyphenyl-4-methoxybenzamide reveal insights into the molecular geometry, emphasizing the influence of intermolecular interactions on the structural conformation. These studies are crucial for understanding how molecular structure affects the properties and reactivity of organic compounds (Karabulut et al., 2014).

Safety And Hazards

While handling “N,N-Diisopropyl 4-bromo-3-methoxybenzamide”, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

4-bromo-3-methoxy-N,N-di(propan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-9(2)16(10(3)4)14(17)11-6-7-12(15)13(8-11)18-5/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCIPPDPHWMFOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674711
Record name 4-Bromo-3-methoxy-N,N-di(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diisopropyl 4-bromo-3-methoxybenzamide

CAS RN

1072944-37-6
Record name 4-Bromo-3-methoxy-N,N-di(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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